Product packaging for Methyl O-acetylricinoleate(Cat. No.:CAS No. 4648-28-6)

Methyl O-acetylricinoleate

Cat. No.: B1237950
CAS No.: 4648-28-6
M. Wt: 354.5 g/mol
InChI Key: CMOYPQWMTBSLJK-KAMYIIQDSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Methyl O-acetylricinoleate (MAR) is a chemical derivative of castor oil, classified as a fatty acid ester and recognized for its utility as a bio-based plasticizer in polymer science . Its primary research application is in the development of flexible polyvinyl chloride (PVC) formulations, where it serves as a sustainable and lower-toxicity alternative to conventional phthalate plasticizers . When incorporated into PVC, this compound demonstrates high compatibility and efficient plasticization action. Research shows that increasing the MAR content from 50 to 90 parts per hundred resin (PHR) significantly reduces the glass transition temperature (Tg) of the polymer from 8.2 °C to -25.6 °C, markedly enhancing flexibility . This is accompanied by an increase in the elongation at break and a decrease in tensile strength and hardness, which are characteristic of effective plasticization . The compound also imparts favorable processing properties, with the melt flow index (MFI) increasing substantially with higher plasticizer content, indicating improved melt processability . PVC samples plasticized with MAR are reported to be thermally stable up to 200°C and exhibit lower density compared to those using traditional plasticizers . These properties make it a subject of interest for research applications in electric wires, hoses, synthetic leather, and other flexible PVC products . The mechanism of action involves the insertion of MAR molecules between PVC polymer chains, spacing them apart and reducing intermolecular forces, thus resulting in a softer and more flexible material. The ester groups within the MAR molecule are believed to interact with the polar sections of the PVC chain, providing stability within the polymer matrix . For researchers in green chemistry and material science, this compound represents a valuable reagent derived from renewable resources for developing environmentally benign polymer formulations . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H38O4 B1237950 Methyl O-acetylricinoleate CAS No. 4648-28-6

Properties

CAS No.

4648-28-6

Molecular Formula

C21H38O4

Molecular Weight

354.5 g/mol

IUPAC Name

methyl (Z)-12-acetyloxyoctadec-9-enoate

InChI

InChI=1S/C21H38O4/c1-4-5-6-13-16-20(25-19(2)22)17-14-11-9-7-8-10-12-15-18-21(23)24-3/h11,14,20H,4-10,12-13,15-18H2,1-3H3/b14-11-

InChI Key

CMOYPQWMTBSLJK-KAMYIIQDSA-N

Isomeric SMILES

CCCCCCC(C/C=C\CCCCCCCC(=O)OC)OC(=O)C

Canonical SMILES

CCCCCCC(CC=CCCCCCCCC(=O)OC)OC(=O)C

Other CAS No.

140-03-4

physical_description

Liquid

Pictograms

Irritant

Origin of Product

United States

Synthetic Methodologies and Biorefinery Integration

Established and Novel Synthetic Pathways

The synthesis of Methyl O-acetylricinoleate involves a two-step process: the esterification of ricinoleic acid to methyl ricinoleate (B1264116), followed by the acetylation of the hydroxyl group.

Chemical Esterification and Acetylation Processes

The production of this compound begins with the transesterification of castor oil with methanol (B129727) to yield methyl ricinoleate. scispace.com This process is a cornerstone of the oleochemical industry, converting the triglycerides in castor oil into their corresponding methyl esters. rsc.org The reaction can be catalyzed by acids, such as sulfuric acid or p-toluenesulfonic acid, or bases like potassium hydroxide (B78521). scispace.comevitachem.com The transesterification process is reversible, and an excess of alcohol is often used to drive the reaction towards the formation of methyl ricinoleate and glycerol (B35011). ambujasolvex.com

Following the formation of methyl ricinoleate, the next step is acetylation. This involves the introduction of an acetyl group to the hydroxyl group on the 12th carbon of the ricinoleate molecule. google.com This can be achieved by reacting methyl ricinoleate with acetic anhydride (B1165640). scribd.com Another method involves the reaction of ricinoleic acid with methyl acetate (B1210297) in the presence of an acid catalyst, which typically requires heating to facilitate the formation of the ester bond. evitachem.com The reaction of castor oil with acetic acid in the presence of a catalyst like p-toluenesulfonic acid can also lead to acetylated products, but requires the continuous removal of water to prevent hydrolysis of the glycerides. scribd.com The resulting product, this compound, is a pale-yellow, low-viscosity oily liquid. chemicalbook.com

Table 1: Chemical Synthesis Methods for this compound

Step Reactants Catalyst Key Conditions Product
Esterification Castor Oil, Methanol Acid (e.g., H₂SO₄) or Base (e.g., KOH) Excess methanol Methyl Ricinoleate, Glycerol
Acetylation Methyl Ricinoleate, Acetic Anhydride - Heating This compound
Direct Acetylation Ricinoleic Acid, Methyl Acetate Acid Catalyst Heating This compound

Enzymatic Synthesis and Biocatalysis

Enzymatic processes offer a more sustainable alternative to traditional chemical synthesis. Lipases, a class of enzymes, are widely used in oleochemistry for reactions such as esterification and transesterification. mdpi.com The enzymatic synthesis of methyl ricinoleate from castor oil has been demonstrated using various commercial lipases, with Candida antarctica lipase (B570770) showing high activity. scitepress.orgkoreascience.kr This biocatalytic approach can be optimized by controlling factors like water content and the molar ratio of methanol to castor oil. koreascience.kr

Enzymatic methods can also be applied to the acetylation step. While specific research on the direct enzymatic acetylation of methyl ricinoleate is an area of ongoing investigation, the broader field of biocatalysis supports the potential for such transformations. wiley.comhhu.deresearchgate.net The use of enzymes can lead to higher specificity and milder reaction conditions, reducing energy consumption and the formation of byproducts. hhu.deresearchgate.net For instance, Lipozyme® TL IM, an immobilized lipase from Thermomyces lanuginosus, has been effectively used for the production of fatty acid methyl esters (FAMEs) from castor oil using methyl acetate as the acyl acceptor. researchgate.net

Green Chemistry Principles in Synthesis Design

The synthesis of this compound can be designed to align with the principles of green chemistry, aiming to reduce environmental impact. rjpn.org A key principle is the use of renewable feedstocks, which is inherently fulfilled by using castor oil. imarcgroup.com Another principle, atom economy, encourages the design of synthetic methods to maximize the incorporation of all materials used in the process into the final product. acs.orgjetir.org

Feedstock Sourcing and Precursor Utilization

The sustainable production of this compound is intrinsically linked to the sourcing of its primary feedstock and the efficient utilization of all resulting products within a biorefinery framework.

Castor Oil Derivatives as Primary Feedstocks

Castor oil, extracted from the seeds of the Ricinus communis plant, is the primary feedstock for this compound. evitachem.comuwec.edu This vegetable oil is unique due to its high content of ricinoleic acid, an 18-carbon fatty acid with a hydroxyl group on the 12th carbon, which typically constitutes 85-90% of the oil. ambujasolvex.comalliancechemical.com This hydroxyl group is the key functional group that allows for the acetylation to produce this compound. uwec.eduscielo.org.ar

The initial step in utilizing castor oil is often its conversion to methyl ricinoleate through transesterification. scispace.com This process not only prepares the molecule for subsequent acetylation but also produces glycerol as a valuable co-product. ambujasolvex.com The resulting methyl ricinoleate serves as the direct precursor for the synthesis of this compound. researchgate.net The entire process from castor oil to the final product showcases the transformation of a natural triglyceride into a functionalized oleochemical.

Valorization of Renewable Resources

The production of this compound is a prime example of the valorization of renewable resources, a central concept in the development of a sustainable bio-based economy. nih.gov By utilizing castor oil, a non-edible and renewable resource, the chemical industry can reduce its reliance on fossil fuels. mdpi.commagnusgroup.org This aligns with the broader goals of biorefineries, which aim to integrate biomass conversion processes to produce a range of products, including biofuels, chemicals, and materials. nih.govmdpi.com

The biorefinery approach for castor plants can encompass the production of biodiesel (fatty acid methyl esters) from the oil, while the residual meal and other plant biomass can be used to produce other valuable products like bioethanol and biogas. mdpi.comrepec.org In this context, the synthesis of specialty chemicals like this compound adds another layer of value to the castor oil chain. atamanchemicals.com The economic feasibility of a castor-based biorefinery is significantly enhanced by the valorization of all co-products, turning potential waste streams into revenue sources. mdpi.comresearchgate.net This integrated approach is crucial for the long-term sustainability and economic viability of producing oleochemicals from renewable feedstocks. nih.gov

Reaction Kinetics, Mechanism Elucidation, and Process Optimization

The synthesis of this compound is a multi-step process that begins with its precursor, methyl ricinoleate. The optimization of this synthesis involves a detailed understanding of reaction kinetics, the underlying mechanisms, and the fine-tuning of process parameters for both the initial transesterification of castor oil and the subsequent acetylation of the hydroxyl group.

Reaction Kinetics

The kinetics of reactions involving methyl ricinoleate and its derivatives have been the subject of various studies. For instance, the enzymatic hydrolysis of methyl ricinoleate using Candida antarctica lipase B has been modeled as a first-order reversible reaction. The study determined that the activation energy for the forward reaction is 14.69 kJ·mol⁻¹. In another study focusing on the nitration of methyl ricinoleate using nitric acid and acetic anhydride, the reaction was found to follow a pseudo-first-order kinetic model. ugm.ac.id The rate constant at 28°C was determined to be 6.667 x 10⁻⁴ s⁻¹. ugm.ac.id

Oxidation stability is another critical kinetic parameter. Studies comparing methyl ricinoleate (MeR) with its acetylated form (12A-MeR) found that MeR is significantly more stable oxidatively than methyl oleate (B1233923) at moderately elevated temperatures. researchgate.net However, the acetylation of the hydroxyl group to form this compound was found to decrease its oxidative stability at 60°C. researchgate.net The reaction kinetics for the decomposition of acetylated castor oil, a related glyceride, were found to be first-order with a calculated activation energy of 44.5 kg-cal. scribd.com

Table 1: Kinetic Parameters for Reactions Involving Methyl Ricinoleate and Derivatives

Reaction Kinetic Model Rate Constant (k) Activation Energy (Ea) Temperature (°C) Source
Enzymatic Hydrolysis of Methyl Ricinoleate First-Order Reversible - 14.69 kJ·mol⁻¹ 40-60
Nitration of Methyl Ricinoleate Pseudo First-Order 6.667 x 10⁻⁴ s⁻¹ - 28 ugm.ac.id
Thermal Decomposition of Acetylated Castor Oil First-Order - 44.5 kg-cal 295-340 scribd.com

Mechanism Elucidation

The synthesis of this compound from methyl ricinoleate typically involves acetylation using acetic anhydride. The mechanism of this acylation reaction can proceed through different pathways depending on the catalyst used. nih.govresearchgate.net For instance, when catalyzed by N-methylimidazole, the reaction with acetic anhydride proceeds entirely through general base catalysis. nih.gov In contrast, with acetyl chloride, the mechanism shifts to a nucleophilic route, involving the formation of an N-acylated catalyst intermediate. nih.gov

In acid-catalyzed acetylation, such as with sulfuric acid, the mechanism involves the protonation of the carbonyl group of the acetylating agent (acetic acid or acetic anhydride). researchgate.net This is followed by the formation of a positively charged acylium ion intermediate, which then attacks the hydroxyl group on the methyl ricinoleate backbone. researchgate.net Subsequent proton transfer and removal of the leaving group (water or acetic acid) drive the reaction forward to yield the final product. researchgate.net The reaction between a carboxylic acid (like oleic acid) and acetic anhydride can also form a mixed anhydride intermediate, which is highly reactive. researchgate.net

Process Optimization

Optimizing the production of this compound requires careful control of the parameters for both the synthesis of the precursor, methyl ricinoleate, and the subsequent acetylation step.

For the production of methyl ricinoleate via transesterification of castor oil with methanol, studies have identified optimal conditions to maximize yield. One study using potassium hydroxide as a catalyst determined the optimal conditions to be a reaction temperature of 30°C, a reaction time of 6 hours, a methanol/oil molar ratio of 6:1, and a catalyst dosage of 0.9% by weight. scispace.com These conditions resulted in a product yield of 96.7%, with the methyl ricinoleate content being 84.1%. scispace.com Another optimization study concluded that the best conditions were a reaction temperature of 35°C, a reaction time of 4 hours, a methanol to oil molar ratio of 18:1, and a sodium methoxide (B1231860) catalyst concentration of 3.00% of the castor oil mass, achieving a yield of 86.4%. gychbjb.com

For the enzymatic hydrolysis of methyl ricinoleate, optimal conditions were found to be a reaction time of 6 hours, a temperature of 60°C, a buffer to substrate ratio of 2:1 (v/w), and an enzyme concentration of 4%, which achieved a maximum conversion of 98.5%.

Table 2: Optimized Process Conditions for Methyl Ricinoleate Synthesis and Hydrolysis

Process Catalyst Temperature (°C) Time (h) Molar Ratio (Methanol:Oil) Catalyst Conc. (%) Yield/Conversion (%) Source
Transesterification Potassium Hydroxide 30 6 6:1 0.9 96.7 scispace.com
Transesterification Sodium Methoxide 35 4 18:1 3.0 86.4 gychbjb.com
Enzymatic Hydrolysis Candida antarctica Lipase B 60 6 N/A 4.0 98.5

Scale-Up Considerations and Industrial Production Methodologies

The transition from laboratory-scale synthesis to industrial production of this compound requires addressing several scale-up factors and integrating the process within a sustainable biorefinery framework.

Scale-Up Considerations

Key considerations for scaling up the production of this compound include raw material sourcing, equipment selection, process control, and economic feasibility. imarcgroup.comiptsalipur.org The primary raw material is castor oil, and its availability and price are subject to agricultural conditions and farming practices. procurementresource.com

For the process itself, several parameters must be carefully managed during scale-up:

Mixing: The mixing speed and equipment design are crucial to ensure proper mass transfer between reactants, especially when moving from small flasks to large industrial reactors. The equipment must be capable of handling the viscous material and ensuring homogeneity. iptsalipur.org

Heat Transfer: Efficient heating and cooling systems are necessary to maintain optimal reaction temperatures. The thermal decomposition of acetylated castor oil begins above 250°C, highlighting the need for precise temperature control to prevent side reactions and product degradation. scribd.com

Reactor Type: The choice of reactor is critical for industrial production. While batch reactors are common, continuous processes using fixed-bed reactors or reactive distillation columns can offer advantages in terms of efficiency and product purification. acs.org Reactive distillation, for example, allows for simultaneous reaction and separation of by-products like water, driving the equilibrium towards higher product yields.

Downstream Processing: Purification of the final product to meet industrial specifications requires efficient separation techniques to remove unreacted starting materials, catalysts, and by-products.

A techno-economic analysis is essential for evaluating the viability of an industrial plant. This includes assessing capital expenditure (CapEx) for land, machinery, and infrastructure, as well as operating expenditure (OpEx) covering raw materials, utilities, and labor. imarcgroup.com Reports on establishing a this compound manufacturing plant provide detailed breakdowns of these project economics, including profitability analysis and payback period calculations. imarcgroup.com

Industrial Production Methodologies

The industrial production of this compound is typically a two-step chemical process:

Esterification/Transesterification: Castor oil is first converted to methyl ricinoleate. This is achieved either by the esterification of ricinoleic acid (obtained from the hydrolysis of castor oil) with methanol or, more commonly, by the direct transesterification of castor oil with methanol. procurementresource.com This reaction is typically catalyzed by an alkali catalyst like potassium hydroxide or sodium methoxide. scispace.com

Acetylation: The resulting methyl ricinoleate is then acetylated. This involves reacting the hydroxyl group on the ricinoleate chain with an acetylating agent, most commonly acetic anhydride. This step is often catalyzed by an acid or can be performed using other methods. The final product is then purified.

Biorefinery Integration

In such a model:

Castor Oil: The oil extracted from castor seeds serves as the primary feedstock for producing high-value chemicals like this compound, as well as other derivatives like heptanal (B48729) and undecylenic acid through pyrolysis. scribd.com It can also be used for biodiesel production. mdpi.comrepec.org

Lignocellulosic Residues: The remaining parts of the plant, including the stem, leaves, and the seed cake left after oil extraction, are rich in lignocellulose. mdpi.comrepec.org These residues can be processed to produce bioethanol (through fermentation) and biogas (through anaerobic digestion). mdpi.comrepec.org The bioethanol produced can even be used as a reactant in the transesterification process, further enhancing the sustainability of the biorefinery. mdpi.com

Economic analyses show that while producing a single product like biodiesel from castor oil may not be economically feasible, an integrated biorefinery that creates a portfolio of products including biochemicals, biofuels, and solid biomass for energy is much more profitable. mdpi.comresearchgate.net A conceptual design for a castor oil biorefinery demonstrated that the revenues from biochemicals could be 2.5 times higher than those from fuels alone, highlighting the economic advantage of producing specialty chemicals like this compound. scribd.com

Advanced Structural Characterization and Analytical Chemistry

Spectroscopic Techniques for Molecular Structure Elucidation

Spectroscopy is a cornerstone in the structural analysis of organic compounds, providing detailed information about the molecular framework and functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

NMR spectroscopy is a powerful, non-destructive technique that provides extensive information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: Proton NMR (¹H NMR) provides information on the number of different types of protons and their neighboring environments. In the ¹H NMR spectrum of Methyl O-acetylricinoleate, distinct signals corresponding to different proton environments are observed. For instance, a 400 MHz spectrum recorded in deuterated chloroform (B151607) (CDCl₃) would show characteristic peaks for the methyl ester protons, the acetyl methyl protons, the protons adjacent to the ester and acetyl groups, the olefinic protons of the double bond, and the aliphatic chain protons. guidechem.com The chemical shifts (δ) are reported in parts per million (ppm) relative to a reference standard, typically tetramethylsilane (B1202638) (TMS). justia.com

¹³C NMR Spectroscopy: Carbon-13 NMR (¹³C NMR) provides information about the different carbon environments within the molecule. Each unique carbon atom gives a distinct signal, allowing for the determination of the total number of non-equivalent carbons. libretexts.org The chemical shifts in ¹³C NMR are also influenced by the electronic environment. libretexts.org For this compound, characteristic peaks for the carbonyl carbons of the ester and acetyl groups, the carbons of the double bond, the carbon bearing the acetyloxy group, the methoxy (B1213986) carbon of the ester, and the various carbons of the long aliphatic chain would be observed. guidechem.comlibretexts.orgresearchgate.net The spectrum helps to confirm the presence of the 18-carbon chain of the ricinoleate (B1264116) backbone, the methyl ester, and the acetyl group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
Functional GroupAtomPredicted Chemical Shift (ppm)
Acetyl Group-C(H ₃)~2.0
Methyl Ester-OC(H ₃)~3.6
Alkene-CH =CH -~5.3-5.5
Methylene adjacent to C=O-CH ₂-COO-~2.2-2.3
Methine with acetyloxy group-CH (OAc)-~4.8-5.0
Carbonyl (Ester)->C =O~174
Carbonyl (Acetyl)->C =O~170
Alkene-C H=C H-~125-135
Carbon with acetyloxy group-C H(OAc)-~73-75
Methyl Ester-OC H₃~51
Acetyl Group-C H₃~21

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy

Infrared spectroscopy is instrumental in identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at characteristic frequencies. The FTIR spectrum of this compound displays several key absorption bands that confirm its structure. nih.govresearchgate.net

Key characteristic peaks in the FTIR spectrum include:

A strong absorption band around 1740 cm⁻¹, which is characteristic of the C=O stretching vibration of the ester functional groups (both the methyl ester and the acetate). specac.com

Stretching vibrations for C-H bonds in the alkyl chain are observed in the region of 2850-3000 cm⁻¹. spectroscopyonline.com

The presence of the C-O stretching vibrations from the ester and acetyl groups typically appear in the 1240-1170 cm⁻¹ region.

The C=C double bond stretch is generally found around 1650 cm⁻¹.

The absence of a broad O-H stretching band, which would be prominent in the spectrum of its precursor, methyl ricinoleate, confirms the successful acetylation of the hydroxyl group. researchgate.net

Table 2: Characteristic IR Absorption Bands for this compound
Functional GroupVibration TypeWavenumber (cm⁻¹)
C=O (Ester and Acetyl)Stretch~1740
C-H (Alkyl)Stretch2850-3000
C-O (Ester)Stretch1240-1170
C=C (Alkene)Stretch~1650

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which aids in its structural elucidation.

In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight (354.5 g/mol ). nih.gov However, the molecular ion can be unstable and may not always be the most abundant peak. libretexts.org The fragmentation pattern is key to confirming the structure. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃) and the acyl group. For this compound, characteristic fragments would arise from the cleavage of the acetyl group, the methyl ester group, and along the fatty acid chain. A prominent peak is often observed at m/z 294. nih.gov

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. researchgate.net This is a particularly useful technique for analyzing the components of a mixture. In the context of this compound, GC-MS can be used to confirm the purity of the compound and identify any potential impurities. The gas chromatogram will show a primary peak corresponding to this compound, and the mass spectrum of this peak will provide the fragmentation pattern for confirmation.

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating the components of a mixture and assessing the purity of a compound.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)

Gas Chromatography (GC): GC is a technique used to separate and analyze compounds that can be vaporized without decomposition. actascientific.com For this compound, GC analysis can be used to determine its purity by showing a single, sharp peak under specific column and temperature conditions. The retention time, the time it takes for the compound to travel through the column, is a characteristic property under a given set of conditions. The purity is often reported as a percentage based on the area of the GC peak.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile separation technique that uses a liquid mobile phase and a solid stationary phase. hplc.eu It is suitable for a wide range of compounds, including those that are not volatile or are thermally unstable. hplc.euuni-mannheim.de For this compound, reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase, can be employed for purity assessment. myskinrecipes.comchemicalbook.com The compound would elute at a specific retention time, and the presence of other peaks would indicate impurities. HPLC can also be used to quantify the amount of the compound in a sample. actascientific.com

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used for the separation and identification of compounds. umich.edu It is often used to monitor the progress of a reaction or to get a preliminary assessment of the purity of a sample. umich.edu

In the TLC analysis of this compound, a small amount of the sample is spotted onto a TLC plate coated with a stationary phase, such as silica (B1680970) gel. The plate is then placed in a developing chamber with a suitable solvent system (mobile phase). umich.edu The choice of the mobile phase, often a mixture of non-polar and polar solvents like hexane (B92381) and ethyl acetate (B1210297), is crucial for achieving good separation. As the solvent moves up the plate by capillary action, it carries the compound with it. The distance the compound travels depends on its affinity for the stationary phase versus the mobile phase. The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, can be calculated and used for identification purposes. umich.edu For this compound, its Rf value will be different from that of its precursor, methyl ricinoleate, due to the difference in polarity caused by the acetylation of the hydroxyl group.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for Material Compatibility

The thermal stability and phase behavior of this compound, particularly when integrated into polymer matrices, are critical for determining its suitability and performance in various applications. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are pivotal techniques for assessing these characteristics.

Research into the compatibility of this compound (MAR) with polyvinyl chloride (PVC) has demonstrated its effectiveness as a plasticizer. TGA of PVC compounds plasticized with MAR has shown that the resulting materials are thermally stable up to 200°C. researchgate.net This indicates that the incorporation of MAR does not significantly compromise the thermal stability of the PVC matrix within this temperature range, a crucial factor for processing and end-use applications.

Differential Scanning Calorimetry provides insights into the phase transitions of materials, such as the glass transition temperature (Tg), which is a key indicator of a plasticizer's efficiency. For PVC plasticized with MAR, DSC studies have revealed a significant reduction in the glass transition temperature as the concentration of MAR is increased. This lowering of the Tg signifies good miscibility between the plasticizer and the polymer, leading to enhanced flexibility of the final material. researchgate.net

The following table summarizes the effect of this compound content on the glass transition temperature of PVC, illustrating its plasticizing effect.

This compound (PHR)Glass Transition Temperature (Tg) (°C)
508.2
90-25.6
PHR: Parts per hundred of resin

Rheological Characterization and Mechanical Property Analysis (in context of materials)

The rheological properties of a material describe its flow and deformation behavior, which are fundamental to its processing characteristics. The incorporation of this compound into polymer systems, such as PVC, has a pronounced effect on their rheology.

The melt flow index (MFI) is a common measure of the ease of flow of a molten polymer. Studies have shown that increasing the content of MAR in PVC formulations leads to a significant increase in the MFI. researchgate.net This indicates that MAR effectively reduces the melt viscosity of PVC, which is advantageous for various processing techniques like extrusion and injection molding.

The mechanical properties of materials are also significantly influenced by the addition of plasticizers like this compound. In PVC formulations, an increase in MAR content has been shown to have a substantial impact on the tensile properties. Specifically, both the maximum tension and the tension at 100% elongation are affected, and a notable increase in the elongation at break is observed. researchgate.net This demonstrates the ability of MAR to enhance the flexibility and reduce the hardness of PVC. researchgate.net

The table below presents the rheological and mechanical properties of PVC plasticized with varying amounts of this compound.

This compound (PHR)Melt Flow Index (MFI) (g/10 min)
503.977
9044.244
PHR: Parts per hundred of resin

Chemical Reactivity and Functionalization

Hydroxyl Group Chemical Transformations

While Methyl O-acetylricinoleate itself has an acetylated hydroxyl group, understanding the reactivity of the parent hydroxyl group in methyl ricinoleate (B1264116) is crucial as it is the precursor for many derivatives. The transformation of this hydroxyl group is a key step in modifying the properties of the molecule.

Etherification Reactions

Etherification of the hydroxyl group on methyl ricinoleate, the precursor to this compound, can be achieved through various methods. One notable approach is the Williamson ether synthesis, which involves the reaction of an alkoxide with a primary alkyl halide. masterorganicchemistry.com This reaction proceeds via an SN2 mechanism and is effective for creating a diverse range of ethers. masterorganicchemistry.com

Another significant method is the ruthenium-catalyzed allylation, which has been successfully used to modify methyl ricinoleate. chemistryviews.org This reaction provides a pathway to introduce allyl groups, which can be further functionalized.

Table 1: Examples of Etherification Reactions on Methyl Ricinoleate

Reactant Catalyst/Reagent Product Type Reference
Allyl alcohol Ruthenium complex Allyl ether chemistryviews.org

Further Esterification and Acylation

The hydroxyl group of methyl ricinoleate can undergo further esterification or acylation to produce a variety of esters. This is the very reaction that yields this compound when acetic anhydride (B1165640) or acetic acid is used. procurementresource.comgoogle.com The reaction with other acid anhydrides, such as propionic or butyric anhydride, can produce different acyl derivatives. google.com These reactions are typically catalyzed by an acid or can be carried out using an acid anhydride. evitachem.comgoogle.com

Transesterification is another important reaction where the methyl ester group can be exchanged with other alcohols, a process relevant in the production of some biodiesels. evitachem.com

Table 2: Esterification and Acylation of Methyl Ricinoleate

Reagent Product
Acetic Anhydride This compound
Propionic Anhydride Methyl O-propionylricinoleate

Olefinic Double Bond Modifications

The carbon-carbon double bond in the backbone of this compound is a site for various addition and modification reactions.

Hydrogenation Processes

The double bond in this compound can be saturated through hydrogenation. This process typically involves the use of a catalyst, such as palladium on carbon or a bimetallic catalyst like copper-nickel (Cu/Ni) supported on diatomite. sciopen.comhkedcity.net The hydrogenation of methyl ricinoleate yields methyl 12-hydroxystearate. sciopen.com This reaction effectively converts the unsaturated fatty acid ester into a saturated one.

Table 3: Catalysts for Hydrogenation of Methyl Ricinoleate

Catalyst Product
Palladium on Carbon Methyl 12-hydroxystearate

Epoxidation and Halogenation Reactions

The double bond can be converted into an epoxide ring through epoxidation, often using peroxyacids like m-chloroperoxybenzoic acid (mCPBA). youtube.com This reaction is a syn addition, meaning both new C-O bonds form on the same side of the double bond. youtube.com Epoxidation is a key step in producing polyols and other valuable derivatives from unsaturated fatty acids. researchgate.netresearchgate.net

Halogenation, such as the addition of bromine or chlorine, can also occur across the double bond. This reaction proceeds by breaking the pi bond and forming two new carbon-halogen bonds.

Metathesis Reactions and Ring-Closing Metathesis

Olefin metathesis is a powerful tool for rearranging the substituents around a carbon-carbon double bond. libretexts.org For derivatives of methyl ricinoleate, ring-closing metathesis (RCM) has been employed to synthesize cyclic compounds such as 3,6-dihydropyran and α,β-unsaturated lactone derivatives. chemistryviews.org This intramolecular reaction is typically catalyzed by ruthenium-based catalysts, like the Grubbs catalysts. chemistryviews.orgharvard.edu

Cross-metathesis (CM) with other olefins is also possible, leading to the formation of new linear olefinic compounds. chemistryviews.orgrsc.org These reactions open up pathways to produce monomers for polymers like polyamides. chemistryviews.org

Table 4: Metathesis Reactions on Methyl Ricinoleate Derivatives

Reaction Type Catalyst Product Type Reference
Ring-Closing Metathesis (RCM) Ruthenium-based catalyst 3,6-dihydropyran, α,β-unsaturated lactone chemistryviews.org

Ester Group Hydrolysis and Transesterification

The chemical structure of this compound contains two distinct ester functional groups: a methyl ester at the C-1 position and an acetate (B1210297) (acetyl) ester at the C-12 position. Both of these groups are susceptible to hydrolysis and transesterification reactions, which are typically catalyzed by acids or bases. evitachem.com These reactions allow for the modification of the molecule to produce other valuable chemical intermediates.

Hydrolysis is the chemical breakdown of a compound due to reaction with water. In the case of this compound, hydrolysis can cleave one or both ester linkages.

Acid or Base-Catalyzed Hydrolysis: In the presence of water and a suitable catalyst (such as a mineral acid or a strong base), the ester groups can be hydrolyzed. evitachem.com The reaction typically requires controlled temperature and pH to achieve the desired products and prevent unwanted side reactions. evitachem.com Complete hydrolysis will yield ricinoleic acid, methanol (B129727), and acetic acid as the final products. The hydrolysis of the methyl ester group specifically would revert the compound to O-acetylricinoleic acid and methanol. evitachem.com

Transesterification is the process of exchanging the organic group of an ester with the organic group of an alcohol. This reaction is of significant industrial importance, particularly in the production of biodiesel and specialty esters. evitachem.comwikiwaste.org.uk

Base-Catalyzed Transesterification: This is a common method for producing different alkyl esters. masterorganicchemistry.com When this compound is reacted with another alcohol in the presence of a basic catalyst (e.g., sodium methoxide (B1231860) or potassium hydroxide), the methyl group of the ester can be exchanged. wikiwaste.org.ukmasterorganicchemistry.com For example, reaction with ethanol (B145695) would produce Ethyl O-acetylricinoleate and methanol. To drive the reaction to completion, the alcohol reactant is often used in large excess as the solvent. masterorganicchemistry.com

Acid-Catalyzed Transesterification: The reaction can also be performed under acidic conditions. masterorganicchemistry.com This process is an equilibrium reaction, and using the desired alcohol as the solvent helps to shift the equilibrium towards the formation of the new ester. masterorganicchemistry.com

The transesterification of castor oil, the parent material for this compound, is a well-studied process for producing biodiesel. wikiwaste.org.ukresearchgate.net A study on the transesterification of castor oil using a benzimidazolium-based Brønsted acid ionic liquid catalyst achieved a biodiesel yield of 96% at a moderate temperature of 40 °C. researchgate.net Such catalytic systems could potentially be applied to the transesterification of this compound itself to create various other fatty acid esters.

Synthesis of Multifunctional Derivatives and Precursors

This compound serves as a versatile platform molecule for the synthesis of more complex and functional derivatives. Its multiple reactive sites—the ester groups, the carbon-carbon double bond, and the acetoxy group—allow for a wide range of chemical modifications. solubilityofthings.com This makes it a valuable precursor for creating bio-based polymers, lubricants, and other specialty chemicals. solubilityofthings.comiastate.edu

A notable example of its use as a precursor is in the synthesis of hyperbranched polyesters for use as a bio-based plasticizer for Polyvinyl chloride (PVC). In one study, this compound (referred to as MO) was used as a key precursor to synthesize a hyperbranched polyester (B1180765) named IA-MO-TMA. researchgate.net This derivative demonstrated significant potential as a replacement for traditional phthalate (B1215562) plasticizers. The resulting plasticized PVC film showed a remarkable decrease in its glass transition temperature (Tg) from 75°C to -6.7°C, indicating excellent plasticizing efficiency. researchgate.net

The functionalization is not limited to the ester groups. The inherent double bond within the ricinoleic acid backbone can be targeted for reactions like epoxidation. iastate.edu Epoxidation with agents like hydrogen peroxide creates an epoxy ring, which is a highly reactive functional group that can be opened to introduce new branches and functionalities. iastate.edu This pathway allows for the synthesis of derivatives with improved low-temperature properties and oxidative stability, which are desirable for applications such as biolubricants. iastate.edu The reactive acetoxy group also presents opportunities for further chemical transformations, making the molecule a versatile building block for organic synthesis. solubilityofthings.com

The table below summarizes the performance of the PVC film plasticized with the IA-MO-TMA derivative synthesized from this compound, showcasing its effectiveness. researchgate.net

Material Science and Engineering Applications

Polymeric Materials and Polymer Additives

Methyl O-acetylricinoleate serves multiple roles in the polymer industry, acting as a plasticizer, a property modifier, and a precursor for new polymer synthesis.

Bio-based Plasticizers for Polyvinyl Chloride (PVC) and Other Polymers

This compound (MAR) has been extensively studied as a bio-based plasticizer for Polyvinyl Chloride (PVC). ua.ptresearchgate.net Plasticizers are additives that increase the flexibility and durability of a material. In PVC, MAR has been shown to be an effective alternative to traditional phthalate (B1215562) plasticizers, which have raised environmental and health concerns. ua.ptresearchgate.net

Studies have demonstrated that incorporating MAR into PVC at concentrations ranging from 50 to 90 parts per hundred rubber (PHR) significantly impacts the material's mechanical properties. ua.ptresearchgate.net As the concentration of MAR increases, the tensile strength and the stress at 100% elongation are affected, while the elongation at break increases, indicating enhanced flexibility. ua.ptresearchgate.net The good miscibility of MAR with PVC leads to an efficient plasticizing action, as confirmed by dynamic mechanical analysis (DMA) which shows narrow tan (δ) peaks. ua.pt

A key indicator of a plasticizer's effectiveness is its ability to lower the glass transition temperature (Tg) of the polymer. Research has shown a substantial decrease in the Tg of PVC with increasing MAR content, from 8.2 °C at 50 PHR to as low as -25.6 °C at 90 PHR. ua.ptresearchgate.net This reduction in Tg signifies a transition from a rigid to a more flexible material at lower temperatures.

Furthermore, PVC plasticized with MAR exhibits favorable rheological properties, with the melt flow index (MFI) increasing from 3.977 g/10 min at 50 PHR to 44.244 g/10 min at 90 PHR, facilitating easier processing. ua.ptresearchgate.net These bio-plasticized PVC formulations are also thermally stable up to 200 °C. ua.ptresearchgate.net An additional advantage is the lower density and hardness of MAR-plasticized PVC compared to those made with conventional plasticizers. ua.ptresearchgate.net These properties make it a suitable plasticizer for a wide array of applications, including electrical wires, carpets, hoses, and footwear. ua.pt

Table 1: Effect of this compound (MAR) Concentration on PVC Properties

MAR Concentration (PHR) Glass Transition Temperature (Tg) (°C) Melt Flow Index (MFI) (g/10 min)
50 8.2 3.977
90 -25.6 44.244

Data sourced from studies on the plasticizing effect of MAR on PVC. ua.ptresearchgate.net

Bio-based Polymer Precursors and Monomers

The chemical structure of this compound, with its double bond and ester functionalities, makes it a valuable bio-based monomer for the synthesis of new polymers. mdpi.comnih.govthe-innovation.org Bio-based monomers are foundational molecules derived from renewable resources like plants, which can be polymerized to create a wide range of materials. mdpi.comnih.govsciepublish.com The use of such monomers is a key strategy in developing more sustainable alternatives to petroleum-derived polymers. sciepublish.com The presence of reactive sites in this compound allows it to participate in various polymerization reactions, leading to the formation of novel bio-based polyesters and other polymers with tailored properties.

Lubricant and Rheology Modifier Formulations

The unique properties of this compound also make it a valuable component in the formulation of lubricants, particularly those designed to be biodegradable. iastate.edu

Biodegradable Lubricant Components

This compound is recognized for its potential as a component in biodegradable lubricants. acmechem.comiastate.edu Bio-based lubricants are increasingly sought after for applications where environmental contamination is a concern, such as in agriculture, marine, and hydraulic systems. iastate.edu These lubricants, derived from renewable sources, generally exhibit low aquatic toxicity and are readily biodegradable. iastate.edu The ester structure of this compound contributes to its lubricity and its ability to form a protective film on metal surfaces. iastate.edu

Friction and Wear Reduction Mechanisms

Research has shown that this compound can significantly reduce friction and wear between moving surfaces. iastate.edu The mechanism behind this is attributed to its molecular structure. The ester groups in the molecule can adhere to metal surfaces through physical bonding, creating a lubricating layer that separates the surfaces and reduces direct contact. iastate.edu

Interestingly, studies comparing methyl acetylricinoleate with its precursor, methyl ricinoleate (B1264116) (which contains a hydroxyl group), have shown that the acetylated form has a significantly better antifriction effect. iastate.edu This suggests that the elimination of the hydroxyl group in the middle of the hydrocarbon chain enhances its lubrication ability. iastate.edu This improved performance in friction reduction makes it a promising additive for enhancing the lubricity of base oils. iastate.edu

Surfactant and Emulsifier Chemistry

This compound's efficacy as a surface-active agent is rooted in its amphiphilic nature, allowing it to modify the properties of interfaces between different phases. scispace.comexportersindia.com

Surface Activity and Interfacial Phenomena

Bio-based Coatings, Resins, and Adhesives

The demand for sustainable materials has propelled the use of bio-based compounds like this compound in the formulation of coatings, resins, and adhesives. procurementresource.comeuropean-coatings.com Its origins from castor oil, a renewable resource, make it an attractive alternative to petrochemical-based components. procurementresource.comacmesynthetic.com

This compound is utilized in the production of plastics and protective coatings. procurementresource.comchemicalbook.com In the realm of adhesives, it is listed as a substance for use as a component, highlighting its compatibility and function within these complex formulations. ecfr.gov It can also serve as a plasticizer in the manufacturing of plastic films, such as those used in food packaging, and as a rubber softener. procurementresource.comexportersindia.comexportersindia.com

Research into castor oil derivatives for polymer synthesis is a burgeoning field. For instance, studies on castor oil-based polyurethane/starch derivative semi-interpenetrating polymer networks demonstrate the potential of modifying castor oil to create materials with enhanced properties. nih.gov While not directly focused on this compound, this research indicates the broader utility of castor oil derivatives in creating advanced bio-based materials. The conversion of epoxidized this compound into cyclic carbonates is another area of research, with these carbonates being valuable precursors for the synthesis of non-isocyanate polyurethanes (NIPUs). acs.org

Specialty Solvents and Green Reaction Media

With increasing environmental regulations, the search for green solvents has intensified. this compound, with its favorable properties, is positioned as a viable green solvent and reaction medium. Its good solubility in most organic liquids and insolubility in water make it a versatile solvent for various applications. cymitquimica.comchemicalbook.com

Its use as a bio-based alternative to traditional petrochemical solvents aligns with the principles of green chemistry. procurementresource.com The development of bio-based coatings often involves the use of non-aromatic, environmentally friendlier solvents, a category where this compound fits well. mdpi.com The synthesis of bio-based polymers, such as those derived from 4-vinylguaiacol, also highlights the move towards greener chemical processes where bio-derived solvents can play a significant role. rsc.org The use of bio-based raw materials is a key strategy in reducing the carbon footprint of chemical products. zonadepinturas.com

Biochemical Interactions and Biotransformation Non Clinical Focus

Enzymatic Biotransformations and Hydrolysis (e.g., by lipases)

Lipases (EC 3.1.1.3), a class of serine hydrolases, are key enzymes in the biotransformation of Methyl O-acetylricinoleate. nih.govalmacgroup.com These enzymes catalyze the hydrolysis of ester bonds in triglycerides and other esters. nih.gov The primary biotransformation of this compound involves the hydrolysis of its two ester linkages: the methyl ester and the acetyl group. In the presence of water and a lipase (B570770), this compound can be hydrolyzed back to ricinoleic acid and methanol (B129727). evitachem.com

Lipases are widely used in various industrial applications due to their ability to function under mild conditions and their high selectivity. units.itcirad.fr They can catalyze not only hydrolysis but also esterification, transesterification, and other reactions. nih.govscielo.br The catalytic activity of lipases is often enhanced at an oil-water interface. nih.gov

Research on the enzymatic hydrolysis of various oils has provided insights applicable to this compound. For instance, studies on the hydrolysis of virgin coconut oil and soybean oil using lipases from Candida rugosa (CRL) and porcine pancreas (PPL) have demonstrated the efficiency of these enzymes. nih.gov The degree of hydrolysis is influenced by factors such as the enzyme concentration, pH, and temperature. nih.gov For example, the optimal temperature for the hydrolysis of virgin coconut oil by both CRL and PPL was found to be 40°C. nih.gov

The regioselectivity of lipases is also a significant factor. Some lipases are 1,3-regiospecific, meaning they selectively hydrolyze the ester bonds at the sn-1 and sn-3 positions of a glycerol (B35011) backbone, while others are non-regiospecific. nih.govresearchgate.net This specificity can be harnessed to produce specific molecules. While this compound is not a triglyceride, the principles of lipase-catalyzed ester hydrolysis are directly relevant to its breakdown.

Table 1: Factors Influencing Lipase-Catalyzed Hydrolysis

ParameterObservationSource(s)
Enzyme Source Different lipases (e.g., from Candida rugosa, porcine pancreas) exhibit varying catalytic abilities. nih.gov
Temperature Higher temperatures can increase reaction rates but excessive heat can deactivate the enzyme. An optimal temperature of 40°C has been reported for some oil hydrolysis reactions. nih.gov
pH The pH of the reaction medium significantly affects enzyme activity. nih.gov
Substrate Concentration The rate of hydrolysis can be influenced by the concentration of the substrate. nih.gov

Substrate for Microbial Metabolism and Biodegradation Studies (non-human, environmental context)

The biodegradation of chemical compounds in the environment is a critical process that determines their persistence and potential for accumulation. miljodirektoratet.no Biodegradation is primarily carried out by microorganisms that use the chemical as a source of energy and carbon for growth. miljodirektoratet.no this compound, as an organic ester, is expected to be biodegradable.

Biodegradation can occur under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions, with different enzymatic pathways and end products. miljodirektoratet.no The structure of a chemical is a key determinant of its biodegradability, as it dictates the ability of microbial enzymes to act upon it. Environmental factors such as temperature, pH, salinity, and the availability of oxygen also play a crucial role in the rate and extent of biodegradation. miljodirektoratet.no

While specific studies focusing solely on the microbial metabolism of this compound are not extensively detailed in the provided search results, the general principles of fatty acid and ester metabolism by microbes provide a strong basis for its expected metabolic fate. Microorganisms possess a wide array of enzymes capable of breaking down fatty acid esters. The metabolism would likely initiate with the hydrolysis of the ester bonds by microbial lipases, releasing ricinoleic acid, methanol, and acetic acid. These smaller molecules can then enter central metabolic pathways, such as the fatty acid beta-oxidation pathway and the tricarboxylic acid (TCA) cycle, to be further broken down and utilized by the microorganisms. researchgate.net

A study on the presence of nonphthalate plasticizers in house dust from various countries did not detect this compound in any of the tested locations, which could suggest its relatively low persistence or lower usage compared to other plasticizers. acs.orgnih.gov

Table 2: Key Factors in the Biodegradation of Organic Compounds

FactorDescriptionSource(s)
Chemical Structure The molecular structure determines the susceptibility of the compound to microbial enzymatic attack.
Microbial Population The presence of microorganisms with the appropriate metabolic capabilities is essential. miljodirektoratet.no
Oxygen Availability Dictates whether aerobic or anaerobic degradation pathways are utilized. miljodirektoratet.no
Temperature Affects the rate of microbial metabolism and enzymatic reactions. miljodirektoratet.no
pH Influences microbial growth and enzyme function. miljodirektoratet.no

Interaction with Non-Human Biological Systems (in vitro, mechanistic studies)

In vitro studies and mechanistic investigations provide valuable information on the potential biological effects of chemicals at a cellular and molecular level. While the search results did not yield specific in vitro mechanistic studies on this compound, its use as a plasticizer in materials like polyvinyl chloride (PVC) has been investigated. researchgate.net Plasticizers function by inserting themselves between polymer chains, reducing rigidity and increasing flexibility. evitachem.com

The interaction of this compound in such systems is primarily physical. However, its chemical properties, such as its ester linkages, are relevant to its compatibility and performance. researchgate.net For instance, the presence of polar groups in a plasticizer can enhance its interaction with the polymer matrix. researchgate.net

From a biochemical standpoint, the interaction of this compound with non-human biological systems in vitro would likely be initiated by the same enzymatic processes described previously—hydrolysis by esterases and lipases present in the biological system. The released components—ricinoleic acid, methanol, and acetic acid—would then be available for cellular uptake and metabolism.

Environmental Fate, Ecotoxicology, and Sustainability Assessment

Biodegradation Pathways and Kinetics

FAMEs are widely reported to be readily biodegradable in both aerobic and anaerobic conditions, with the primary mechanism of degradation being biological action in soil and water. lyellcollection.orgconcawe.euepa.gov The ultimate breakdown product of this process is typically carbon dioxide. epa.gov The general pathway for FAMEs begins with hydrolysis of the ester bond, which yields a fatty acid (in this case, O-acetylricinoleic acid) and methanol (B129727). epa.gov Subsequently, the long fatty acid carbon chain is typically dismantled through the β-oxidation pathway by a wide array of naturally occurring microorganisms. concawe.eu

Research on methyl ricinoleate (B1264116), the direct precursor to Methyl O-acetylricinoleate, shows it can serve as a sole carbon source for the fungus Aspergillus versicolor and the bacterium Pseudomonas aeruginosa, indicating its susceptibility to microbial degradation. chemicalbook.com However, studies comparing the biodegradation of different biodiesels have noted that castor-based biodiesel, primarily composed of methyl ricinoleate, degrades more slowly than soybean-based biodiesel. ufsc.br In one study, approximately 80% of soybean biodiesel was transformed in 41 days, whereas only 40% of castor oil biodiesel was removed after 90 days under anoxic conditions. ufsc.br This reduced degradation rate for the castor oil derivative was attributed to its higher viscosity, which may lower its bioavailability to microorganisms. ufsc.br

The acetylation at the hydroxyl group of the ricinoleic acid moiety in this compound may also influence its degradation kinetics, but specific data on this is lacking. The initial biological attack may involve esterases that cleave either the methyl ester or the acetyl group, or both, to proceed with the degradation of the core fatty acid structure.

Ecotoxicological Impact in Environmental Compartments (e.g., aquatic, soil)

Direct and comprehensive ecotoxicological data for this compound is limited. Environment Canada suspects it to be an environmental toxin, although it is not thought to be persistent or bioaccumulative. ewg.org Due to this data scarcity, the impact is often assessed by examining chemically related substances like other FAMEs and bio-based plasticizers.

In general, FAMEs are considered to have low ecotoxicological concern. europa.eusantos.com They are not typically categorized as Persistent, Bioaccumulative, and Toxic (PBT) substances due to their ready biodegradability. europa.eusantos.com Studies on various fatty acid esters have shown a low potential for aquatic toxicity. For example, tests on mixed fatty acid esters with various chain lengths demonstrated no acute or chronic effects on fish, daphnia, or algae at concentrations up to their water solubility limit. epa.gov Similarly, fatty acid isopropyl esters are suggested to not cause toxicity in aquatic organisms. kao.com

Conversely, a safety data sheet for methyl ricinoleate, the non-acetylated precursor, estimates a Bioconcentration Factor (BCF) of 370 in fish, which suggests a high potential for bioaccumulation if the compound is not metabolized by the organism. chemicalbook.com Other research on sorbitan (B8754009) fatty acid esters indicates they can be harmful to aquatic life, though this risk is mitigated by their rapid biodegradation, which makes persistence and bioaccumulation unlikely. kao.com

When used as a plasticizer, the compound's environmental impact is also related to its potential to leach from the host material. Studies on bio-based mulch films have shown that while the plastic material itself may not affect plant germination, leached additives can have sublethal effects on soil organisms. frontiersin.org In one such study, the presence of a bio-based plastic film in soil significantly impacted the reproductive ability of the earthworm Eisenia andrei, reducing the number of cocoons produced, although no mortality or loss of body mass was observed. frontiersin.org

Ecotoxicological Data for Structurally Related Fatty Acid Esters
Compound/ClassOrganismEndpointResultSource
Fatty Acid Isopropyl EsterAquatic Organisms (Fish, Invertebrates, Algae)ToxicityNot expected to cause toxicity kao.com
Fatty Acid Ester (CAS 135800-37-2)Aquatic OrganismsAcute ToxicityLow concern santos.com
Mixed Triester Fatty AcidsFish, Daphnia, AlgaeAcute/Chronic ToxicityNo effects observed up to water solubility limit epa.gov
Sorbitan Fatty Acid EstersAquatic OrganismsToxicityConsidered harmful, but risk is low due to rapid biodegradation kao.com
Methyl RicinoleateFishBioaccumulationEstimated BCF of 370 (high potential if not metabolized) chemicalbook.com
Bio-based Mulch Film PlasticizerEarthworm (Eisenia andrei)ReproductionNumber of cocoons decreased by 63.8%–71.4% frontiersin.org

Life Cycle Assessment (LCA) of Production and Application

A specific Life Cycle Assessment (LCA) for the production and application of this compound has not been published. However, LCAs of its parent material, castor oil, and other bio-based plasticizers provide a framework for evaluating its potential environmental footprint. An LCA for this compound would follow a "cradle-to-gate" approach, quantifying inputs and emissions from the cultivation of castor beans to the final chemical synthesis. acs.orgreading.ac.uk

Key Stages and Environmental Hotspots:

Oil Extraction and Processing: This stage involves the mechanical pressing and/or solvent extraction of oil from the castor beans. Energy consumption during these processes is a primary contributor to the environmental profile.

Chemical Synthesis: The conversion of castor oil to this compound involves two main steps: transesterification with methanol to produce methyl ricinoleate, and subsequent acetylation of the hydroxyl group. The environmental burden of this stage is associated with the energy required for the reactions and the production and use of chemical reagents like methanol and acetic anhydride (B1165640).

Summary of LCA Findings for Castor Oil Production (per ton of oil)
Input/OutputQuantitySource
Land Use0.97 ha cabidigitallibrary.org
Fertilizer0.27 tons cabidigitallibrary.org
Diesel Fuel219.71 liters cabidigitallibrary.org
Water1,187.54 liters cabidigitallibrary.org
GHG Emissions1.03 tons CO2-eq cabidigitallibrary.org

Contribution to Circular Economy Models

This compound, as a bio-based chemical, can contribute to the development of circular economy models by helping to close material loops and reduce reliance on finite fossil resources. biooekonomie.demdpi.com

Its primary contribution stems from its origin in a renewable feedstock—castor oil. acmechem.com The shift from petrochemical to bio-based feedstocks is a core tenet of the circular economy, aiming to create products that are integrated with biological cycles. biooekonomie.demdpi.com The use of bio-based plasticizers like this compound is driven by regulations and consumer demand for more sustainable materials, particularly in packaging, automotive components, and consumer goods. jinlichemical.comfuturemarketinsights.com

By replacing conventional phthalate (B1215562) plasticizers, which pose health and environmental concerns, bio-based alternatives can lead to safer and more environmentally friendly products. jinlichemical.commdpi.com When incorporated into biodegradable polymers such as polylactic acid (PLA), a bio-based plasticizer can help create a fully bio-based and compostable product. polimi.it This aligns with the circular principle of "regenerating natural systems," as the end-of-life product can be returned to the soil through organic recycling (composting), creating a "nature-to-nature" cycle. kao.compolimi.it

Furthermore, the development of such materials can stimulate local circular economies. For instance, agricultural by-products can be valorized to create high-value chemicals like plasticizers, which are then used to manufacture products like food packaging. polimi.it However, challenges remain. The presence of plastic additives, even bio-based ones, in organic waste streams destined for bio-fertilizers must be carefully managed to prevent the accumulation of potentially harmful substances in agricultural soils. nih.gov The successful integration of products containing this compound into a circular economy depends on robust collection, sorting, and organic recycling infrastructure to ensure they are channeled into appropriate end-of-life pathways.

Theoretical and Computational Chemistry

Molecular Dynamics Simulations and Conformational Analysis

Methyl O-acetylricinoleate is a highly flexible molecule due to its long aliphatic chain and multiple rotatable single bonds. nih.gov Molecular Dynamics (MD) simulations are a powerful computational method used to study the structural, dynamical, and thermodynamical properties of molecular systems by simulating the atomic motions over time. mdpi.comdiva-portal.org For a molecule like MAR, MD simulations can generate an ensemble of thermally accessible conformations, providing a detailed picture of its conformational landscape.

Conformational analysis focuses on identifying the most stable conformers (low-energy states) and the energy barriers between them. auremn.org.br The potential energy surface of MAR is complex, with numerous local minima corresponding to different conformers. Theoretical calculations are essential to determine the geometries and relative energies of these stable conformers. auremn.org.br The flexibility arises primarily from the rotation around several key dihedral angles within its structure.

Table 1: Key Rotatable Bonds in this compound for Conformational Analysis
BondDescriptionSignificance in Conformational Analysis
C-O (Ester)Rotation around the methyl ester and acetyl ester groups.Determines the orientation of the ester carbonyls, influencing polarity and intermolecular interactions.
C-C (Aliphatic Chain)Multiple rotatable bonds along the C18 backbone.Leads to a vast number of possible folded and extended chain conformations, affecting properties like viscosity and miscibility.
C-C=C-C (around double bond)Torsional angle around the central double bond.While the double bond itself is rigid (Z-configuration), rotations around the adjacent single bonds are critical for the overall molecular shape.
C-O (Acetyl Group)Rotation of the acetyl group attached at the C12 position.Affects the steric hindrance and accessibility of the polar acetyl group for interactions.

The analysis of these rotations helps in understanding how the molecule might fold or extend in different environments, such as within a polymer matrix, which is crucial for its role as a plasticizer. evitachem.com

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide deep insights into the electronic structure of a molecule, which governs its reactivity and properties. nih.govnih.gov These methods are used to calculate the wave function and properties of a molecule, relating its electronic behavior to chemical reactivity. researchgate.netuclouvain.be

For this compound, these calculations can determine fundamental electronic properties. The distribution of electron density, visualized through molecular electrostatic potential (MEP) maps, can identify electron-rich (nucleophilic) and electron-poor (electrophilic) sites. researchgate.net The ester and acetyl carbonyl oxygens are expected to be regions of high negative potential, making them sites for hydrogen bonding and other electrostatic interactions.

Reactivity can be further understood by analyzing the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical reactivity and kinetic stability. Known reactions of MAR, such as hydrolysis and transesterification, can be modeled to predict reaction pathways and transition state energies. evitachem.comchemrxiv.org

Table 2: Theoretical Properties of this compound from Quantum Chemical Calculations
PropertyDescriptionPredicted Significance for MAR
Dipole MomentA measure of the overall polarity of the molecule.The presence of two ester groups suggests a significant dipole moment, contributing to its interactions with polar polymers like PVC.
Mulliken Atomic ChargesCalculated charge distribution on each atom. researchgate.netReveals the partial positive charge on carbonyl carbons and partial negative charge on carbonyl oxygens, indicating sites for nucleophilic and electrophilic attack.
HOMO/LUMO EnergiesEnergies of the highest occupied and lowest unoccupied molecular orbitals. researchgate.netThe HOMO is likely localized around the C=C double bond and oxygen lone pairs, while the LUMO may be centered on the carbonyl groups. The energy gap indicates its relative stability.
PolarizabilityThe ease with which the electron cloud can be distorted by an external electric field.The long, flexible alkyl chain contributes to high polarizability, enhancing van der Waals interactions.

Prediction of Intermolecular Interactions and Material Compatibility

The performance of MAR as a plasticizer or lubricant is dictated by its intermolecular interactions with other substances. evitachem.comacmesynthetic.com Computational methods can predict these interactions, which are primarily a combination of van der Waals forces, dipole-dipole interactions, and hydrogen bonding. semanticscholar.org

A key application is predicting the compatibility of MAR with polymers, such as Polyvinyl chloride (PVC). researchgate.net Good compatibility is essential for effective plasticization. nih.gov One theoretical tool for this is the Hansen Solubility Parameter (HSP), which is derived from cohesive energy density calculations. nih.gov Substances with similar HSP values are likely to be miscible. nih.gov By calculating the HSP for MAR, its compatibility with various polymers can be screened computationally. The parameter is broken down into three components:

δd (Dispersion): Arising from van der Waals forces.

δp (Polar): Arising from dipole-dipole interactions.

δh (Hydrogen Bonding): Arising from hydrogen bond formation.

The long aliphatic chain of MAR contributes significantly to the dispersion component (δd), while the two ester groups contribute to the polar (δp) and hydrogen-bonding (δh) components. This balance allows it to interact effectively with PVC, which also has polar (C-Cl bonds) and nonpolar regions. The insertion of MAR molecules between PVC chains disrupts the polymer's intermolecular forces, increasing flexibility. evitachem.com

Structure-Performance Relationship Modeling in Advanced Materials

Modeling the relationship between the molecular structure of an additive and the macroscopic performance of a material is a central goal of computational materials science. For MAR, its effectiveness as a bio-based plasticizer in PVC has been studied experimentally, providing valuable data for building and validating such models. researchgate.net

Research has shown a direct correlation between the concentration of MAR in a PVC matrix and the resulting material's mechanical and thermal properties. researchgate.net As the concentration of MAR increases, it more effectively separates the PVC polymer chains. This leads to a decrease in the glass transition temperature (Tg), indicating enhanced flexibility at lower temperatures. researchgate.net It also affects mechanical properties like tensile strength and elongation at break. researchgate.net

Table 3: Experimental Data on the Structure-Performance Relationship of this compound (MAR) in PVC researchgate.net
MAR Content (PHR)Glass Transition Temp. (Tg)Melt Flow Index (MFI) (g/10 min)Maximum Tension (MPa)
508.2°C3.9815.1
60-2.1°C8.6313.6
70-11.4°C15.9312.2
80-19.8°C29.1710.7
90-25.6°C44.249.5
PHR: Parts per hundred parts of resin. Data sourced from a study on MAR as a PVC plasticizer. researchgate.net

This data demonstrates a clear structure-performance relationship: the quantity and presence of the flexible, compatibility-enhancing MAR molecule directly modulates the bulk properties of the PVC composite. Computational models can be trained on such data to predict the performance of new plasticizer designs or formulations, accelerating the development of advanced, bio-based materials.

Future Directions and Innovation in Methyl O Acetylricinoleate Research

Integration with Advanced Manufacturing Technologies (e.g., 3D Printing)

The integration of bio-based materials like Methyl O-acetylricinoleate into advanced manufacturing processes, particularly additive manufacturing or 3D printing, represents a significant leap towards more sustainable production cycles. The role of MAR as an effective plasticizer is crucial in this context, as it can modify the rheological and mechanical properties of polymers to meet the stringent demands of 3D printing. researchgate.net

Research has demonstrated that MAR can be successfully incorporated into polymer matrices to improve their processability. For instance, when used as a plasticizer for Polyvinyl Chloride (PVC), MAR significantly enhances the material's flexibility and flow properties, which are critical for extrusion-based 3D printing. researchgate.net A study on PVC plasticized with MAR showed a substantial decrease in the glass transition temperature (Tg) and an increase in the melt flow index (MFI) with higher concentrations of the plasticizer. researchgate.net These modifications are essential for ensuring smooth extrusion and good layer-to-layer adhesion during the printing process.

In another application, MAR was used as a plasticizer in a Poly(methyl methacrylate) (PMMA)/cork composite. researchgate.netmdpi.com The modification of the composite with MAR improved its processability, suggesting its potential for creating high-quality, bio-based 3D printed objects. researchgate.net Future research will likely focus on optimizing the concentration of MAR in various filament formulations to fine-tune properties like print speed, resolution, and the mechanical performance of the final printed object. This opens up possibilities for creating bespoke, sustainable products in industries ranging from footwear to construction. researchgate.net

Exploration of Synergistic Blends and Composite Materials

The exploration of synergistic blends and composite materials containing this compound is a promising area of research. As a bio-based plasticizer and compatibilizer, MAR can enhance the properties of polymer blends and improve the interface between different components in a composite material. researchgate.netmdpi.com Its effectiveness has been particularly notable in blends with PVC.

Studies have shown that MAR is highly miscible with PVC and acts as an efficient plasticizer. researchgate.net The addition of MAR to PVC leads to a significant increase in elongation at break and a reduction in hardness, making the material more flexible. researchgate.net The thermal and rheological properties are also favorably altered. Research findings indicate that as the content of MAR increases, the glass transition temperature of the PVC blend decreases, while the melt flow index increases, demonstrating enhanced processability. researchgate.net

MAR Content (PHR)Glass Transition Temp. (Tg) (°C)Melt Flow Index (g/10 min)
508.23.977
90-25.644.244
Data from a study on MAR as a plasticizer for PVC. researchgate.net

Beyond simple blends, MAR is being explored in more complex composites. It has been used in the preparation of agricultural mulching films using a PVA/bio-based composite material. chemicalbook.com In another innovative application, MAR served as a plasticizer in the development of PMMA/cork composites, where it helped to improve the compatibility and performance of the final material. researchgate.netmdpi.com The modification of cork particles in these composites led to enhanced thermal stability and mechanical properties, including higher toughness and Young's modulus. mdpi.com Future work in this domain could involve blending MAR with a wider range of biopolymers, such as Polylactic Acid (PLA) and Polyhydroxyalkanoates (PHAs), to create fully biodegradable composites with tailored functionalities for packaging, automotive, and biomedical applications.

Development of Next-Generation Bio-based Chemicals and Functional Materials

This compound serves as an important platform molecule for the development of a new generation of bio-based chemicals and functional materials. Derived from ricinoleic acid, which constitutes about 85-90% of castor oil, MAR is part of a larger movement towards a bio-based economy, reducing reliance on petrochemical feedstocks. iastate.eduieabioenergy.com

The chemical structure of MAR, which includes both ester and acetyl functional groups, provides reactive sites for further chemical modifications. cymitquimica.com These modifications can lead to the synthesis of novel derivatives with enhanced properties or entirely new functionalities. For example, further esterification or transesterification reactions could yield new biolubricants with improved performance characteristics, such as better thermal and oxidative stability. iastate.edu Research has already shown that methyl 12-acetylricinoleate has a significantly better antifriction effect than its precursor, methyl ricinoleate (B1264116). iastate.edu

The versatility of MAR is evident in its current applications, which span from plasticizers and lubricants to protective coatings and emollients in cosmetics. procurementresource.comchemicalbook.com This wide range of uses underscores its potential as a building block. Future research could focus on:

Polymer Synthesis: Using MAR as a monomer or a chain modifier in the synthesis of new bio-based polyesters and polyamides.

Functional Fluids: Developing new hydraulic fluids, cutting oils, or transformer oils with high biodegradability and performance.

Surfactants and Emulsifiers: Modifying its structure to create novel surfactants for use in personal care products, food, and industrial applications. procurementresource.comacmechem.com

By leveraging the inherent functionality of this castor oil derivative, scientists can create a portfolio of sustainable chemicals that can compete with and potentially outperform their petroleum-based counterparts in various applications.

Opportunities for Multidisciplinary Collaboration and Research Initiatives

The full potential of this compound can only be unlocked through robust multidisciplinary collaboration. The journey from agricultural feedstock to advanced industrial product necessitates the combined expertise of chemists, materials scientists, chemical engineers, and agricultural scientists.

Agriculture and Biotechnology: Research initiatives could focus on optimizing castor bean cultivation and employing biotechnological tools to enhance the yield and quality of ricinoleic acid, the primary feedstock for MAR. iastate.edu

Chemistry and Chemical Engineering: Collaborative efforts are needed to develop more efficient and greener synthesis routes for MAR and its derivatives. procurementresource.com This includes exploring enzymatic catalysis as an alternative to traditional chemical catalysts to improve sustainability.

Materials Science and Engineering: The development of new blends and composites requires a deep understanding of material properties, from the molecular to the macroscopic level. researchgate.netmdpi.com Joint research projects between polymer scientists and materials engineers can accelerate the discovery of novel applications for MAR-based materials in high-value sectors.

Industrial Partnerships: Collaboration between academic research institutions and industries in the plastics, cosmetics, and lubricants sectors is crucial for translating laboratory-scale innovations into commercially viable products. procurementresource.com These partnerships can guide research priorities to meet market demands and overcome regulatory hurdles for new bio-based materials.

Future research initiatives should be structured to foster this cross-pollination of ideas, creating an integrated approach to the entire value chain of MAR-based products. Such collaborations will be instrumental in establishing a circular bioeconomy where renewable resources are transformed into a diverse range of sustainable and functional materials. ieabioenergy.com

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis protocol for Methyl O-acetylricinoleate to improve yield and purity?

  • Methodological Guidance :

  • Vary reaction parameters systematically (e.g., molar ratios of ricinoleic acid to acetylating agents, solvent polarity, and temperature).
  • Monitor reaction progress using thin-layer chromatography (TLC) or in situ FTIR to detect esterification completion.
  • Purify via fractional distillation or column chromatography, referencing established protocols for ester derivatives .
    • Critical Considerations :
  • Account for hygroscopic reactants by using anhydrous conditions to prevent side reactions. Validate purity using melting point analysis and NMR spectroscopy .

Q. What analytical techniques are most reliable for characterizing this compound, and how should data be interpreted?

  • Methodological Guidance :

  • Use 1H^1H- and 13C^{13}C-NMR to confirm esterification and acetylation sites, comparing peaks to reference spectra (e.g., δ 2.05 ppm for acetyl protons) .
  • Combine GC-MS for molecular weight confirmation (m/z 354.52) and IR spectroscopy to identify carbonyl stretches (C=O at ~1740 cm1^{-1}) .
    • Critical Considerations :
  • Address solvent interference in IR by using deuterated chloroform. Cross-validate with elemental analysis for empirical formula confirmation .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when analyzing this compound derivatives?

  • Methodological Guidance :

  • Investigate potential isomerism (e.g., Z/E configurations) via NOESY NMR or computational modeling (DFT calculations) to assess steric effects .
  • Replicate analyses using alternative techniques (e.g., X-ray crystallography for crystalline derivatives) to resolve ambiguities .
    • Critical Considerations :
  • Document baseline noise sources in spectra (e.g., impurities from incomplete purification) and apply signal-averaging protocols .

Q. What experimental designs are suitable for studying the hydrolytic stability of this compound under varying pH and temperature conditions?

  • Methodological Guidance :

  • Conduct accelerated degradation studies by incubating samples in buffered solutions (pH 2–12) at 40–80°C. Monitor hydrolysis via HPLC to quantify residual ester .
  • Use Arrhenius kinetics to extrapolate shelf-life under ambient conditions, ensuring statistical rigor with triplicate trials .
    • Critical Considerations :
  • Control for autocatalysis by removing degradation products (e.g., acetic acid) during sampling .

Q. How can computational models predict the reactivity of this compound in catalytic processes?

  • Methodological Guidance :

  • Perform molecular docking studies to assess interactions with lipases or transition-metal catalysts, focusing on steric accessibility of the acetyl group .
  • Validate simulations with experimental kinetic data (e.g., turnover frequencies) to refine force field parameters .
    • Critical Considerations :
  • Account for solvent effects in simulations using implicit solvation models (e.g., COSMO-RS) .

Data Management and Reproducibility

Q. What strategies ensure reproducibility when documenting synthetic procedures for this compound?

  • Methodological Guidance :

  • Provide detailed metadata (e.g., batch numbers of reagents, equipment calibration logs) in supplementary materials .
  • Adhere to FAIR principles by depositing raw spectral data in open-access repositories with standardized descriptors .
    • Critical Considerations :
  • Include error margins for quantitative measurements (e.g., ±0.5% for GC-MS peak integration) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl O-acetylricinoleate
Reactant of Route 2
Reactant of Route 2
Methyl O-acetylricinoleate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.